![molecular formula C9H7BrN2O2 B13333948 8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,5-a]pyridine core. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or carboxylic acid groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and carboxylic acid groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Methylpyridine-3-carboxylic acid
- 3-Methylflavone-8-carboxylic acid
Comparison: 8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
8-bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(7(5)10)4-11-8(12)9(13)14/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
UBIMEQXNBOSBOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CN=C(N2C=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


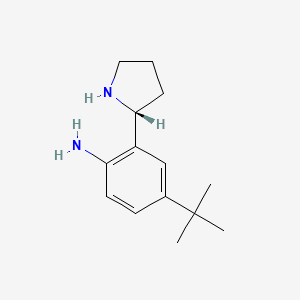
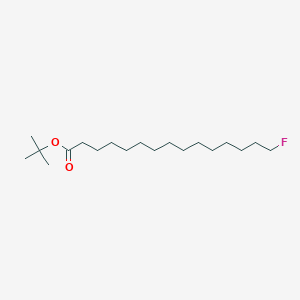
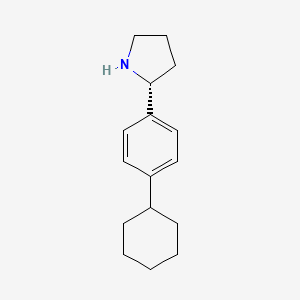
![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)

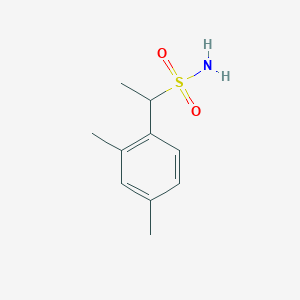
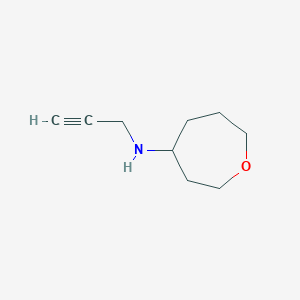
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
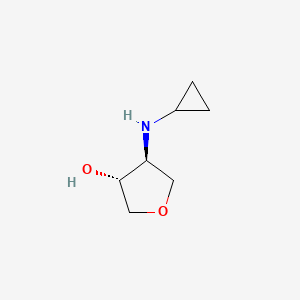
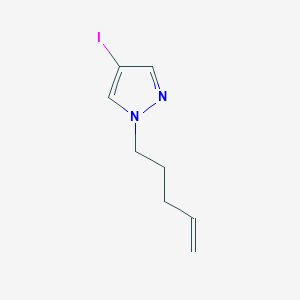


![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)

